(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone
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Overview
Description
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone is a complex organic molecule featuring a benzimidazole moiety, a pyrrolidine ring, and a phenylcyclopropyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The inclusion of a pyrrolidine ring and a phenylcyclopropyl group further enhances its chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to changes in cellular processes.
Biochemical Pathways
These pathways are often related to the biological activities that indole derivatives exhibit, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
These effects could include changes in cellular processes, inhibition or activation of certain pathways, and potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and how it interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone typically involves multi-step organic reactions:
Formation of 2-methyl-1H-benzo[d]imidazole: This can be synthesized by condensing o-phenylenediamine with acetic acid under acidic conditions.
Attachment of Pyrrolidine Ring: The 2-methyl-1H-benzo[d]imidazole is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.
Introduction of Phenylcyclopropyl Group: The final step involves the addition of the phenylcyclopropyl group, which can be achieved through Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidine rings.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Substituted benzimidazole or phenylcyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
The compound’s benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties. Research has shown that derivatives of benzimidazole can inhibit enzymes and receptors critical for the survival of pathogens and cancer cells .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various applications, including drug formulation and polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Shares the benzimidazole core but lacks the pyrrolidine and phenylcyclopropyl groups.
Pyrrolidin-1-yl derivatives: Compounds with similar pyrrolidine structures but different substituents.
Phenylcyclopropyl ketones: Compounds with the phenylcyclopropyl group but different functional groups attached.
Uniqueness
The uniqueness of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-23-19-9-5-6-10-20(19)25(16)18-11-14-24(15-18)21(26)22(12-13-22)17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSMIFBNNUYPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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